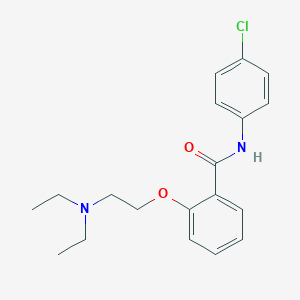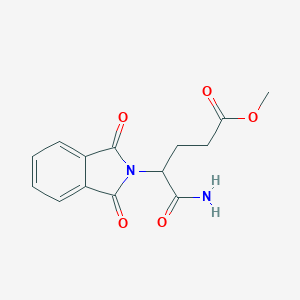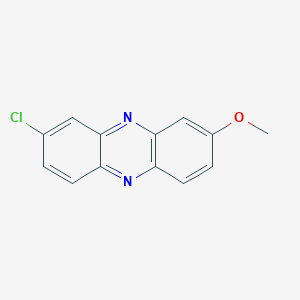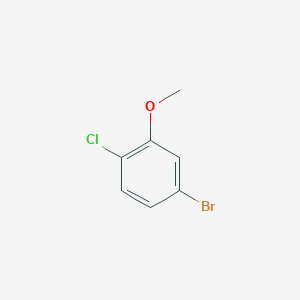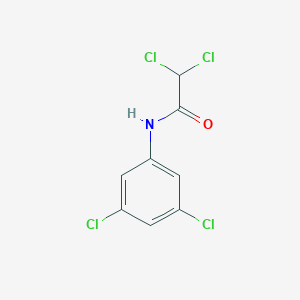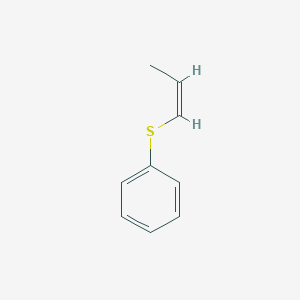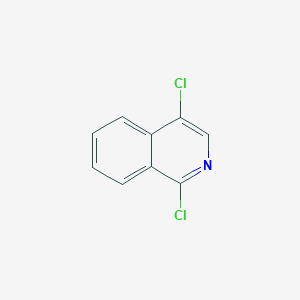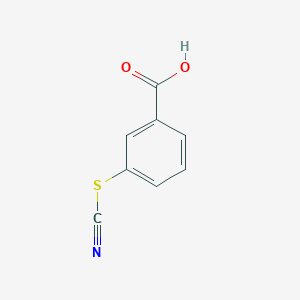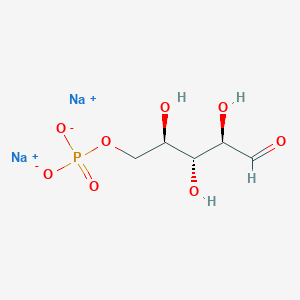
(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyldihydrogenphosphat, Dinatriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt (TDP-Na2) is a compound that is widely studied and used in scientific research due to its unique properties. TDP-Na2 is a synthetic derivative of natural phospholipids and is composed of two phosphate groups, two hydroxyl groups, and one carboxylic acid group. It is a white to off-white powder with a molecular weight of 522.1 g/mol and a melting point of 161-163°C. TDP-Na2 is highly soluble in water, ethanol, and methanol and is stable under a variety of conditions.
Wissenschaftliche Forschungsanwendungen
Enzymbau
Diese Verbindung wird im Bereich des Enzymbaus verwendet, insbesondere bei 2-Desoxy-D-Ribose-5-phosphat-Aldolasen (DERAs). DERAs sind vielseitige Biokatalysatoren, die neue Kohlenstoff-Kohlenstoff (C–C)-Bindungen bilden können. Die synthetische Nutzbarkeit von DERAs wurde durch proteintechnische Ansätze verbessert .
Biokatalyse
DERA-Enzyme können in C–C-Bindungsbildungsreaktionen angewendet werden, um neuartige Verbindungen zu produzieren, die eine vielseitige biokatalytische Alternative für die Synthese bieten .
Synthese pharmazeutischer Verbindungen
Die DERA-basierten Anwendungen reichen von der Synthese von Massenchemikalien und Aromen bis hin zu komplexeren und hochwirksamen pharmazeutischen Verbindungen .
Aldol-Reaktionsstudien
Die Verbindung wird verwendet, um Aldol-Reaktionen zu untersuchen, die wichtige C–C-Bindungsbildungsreaktionen in der organischen Chemie sind .
Enzymidentifizierung und -differenzierung
D-Ribose-5-phosphat wird als Substrat verwendet, um Ribose-5-phosphat-Isomerase(n) und Phosphopentomutase(n) zu identifizieren, zu unterscheiden und zu charakterisieren .
Glykationsstudien
Ribose-5-phosphat wird verwendet, um die Prozesse und Auswirkungen der Glykation in vivo und in vitro zu untersuchen .
Wirkmechanismus
Target of Action
The compound, also known as D-Ribose, 5-(dihydrogen phosphate), sodium salt (1:2), is a key player in various biochemical reactions. It primarily targets enzymes such as ribose-5-phosphate isomerase(s) and phosphopentomutase(s) . These enzymes play crucial roles in the pentose phosphate pathway and nucleotide synthesis.
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. For instance, in the case of ribose-5-phosphate isomerase, the compound is converted into ribulose 5-phosphate . This conversion is a critical step in the non-oxidative phase of the pentose phosphate pathway.
Biochemical Pathways
The compound is involved in the pentose phosphate pathway . This pathway is essential for the generation of NADPH and ribose 5-phosphate, the latter being a key component in the synthesis of nucleotides and nucleic acids . The compound also participates in ATP biosynthesis through the oxidative phase of the pentose phosphate pathway .
Result of Action
The action of the compound results in the production of critical biomolecules. For instance, its conversion by ribose-5-phosphate isomerase leads to the production of ribulose 5-phosphate, a key intermediate in the pentose phosphate pathway . This pathway, in turn, leads to the production of NADPH and ribose 5-phosphate, both of which are vital for cellular functions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt involves the reaction of dihydroxyacetone phosphate with glycolaldehyde followed by phosphorylation and salt formation.", "Starting Materials": [ "Dihydroxyacetone phosphate", "Glycolaldehyde", "Phosphoric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Mix dihydroxyacetone phosphate and glycolaldehyde in the presence of phosphoric acid catalyst.", "Step 2: Heat the mixture to 80-90°C for 4-6 hours to form (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl.", "Step 3: Add phosphoric acid to the reaction mixture and heat to 90°C for 1 hour to phosphorylate the compound.", "Step 4: Neutralize the reaction mixture with sodium hydroxide to form (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate.", "Step 5: Add sodium hydroxide to the reaction mixture to form (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt." ] } | |
| 18265-46-8 | |
Molekularformel |
C5H9Na2O8P |
Molekulargewicht |
274.07 g/mol |
IUPAC-Name |
disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1 |
InChI-Schlüssel |
MSUSOPCULOEKKB-LMQMBFIUSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES |
C(C(C(C(C=O)[O-])[O-])O)OP(=O)(O)O.[Na+].[Na+] |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



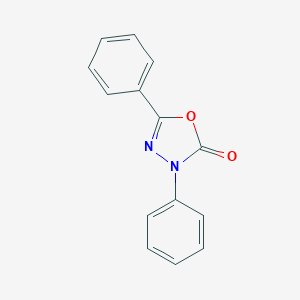
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)
